molecular formula C13H18BrNOS B4892326 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide

2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide

Cat. No. B4892326
M. Wt: 316.26 g/mol
InChI Key: BDMJVAYAWXSPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide is a synthetic compound that has gained significant interest in the scientific community due to its potential use in various applications. This compound is a thioamide derivative that has been synthesized using a specific method.

Mechanism of Action

The mechanism of action of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide involves its ability to inhibit certain enzymes. Specifically, it has been found to be a potent inhibitor of acetylcholinesterase and butyrylcholinesterase. This inhibition leads to increased levels of neurotransmitters in the brain, which can have beneficial effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide are related to its ability to inhibit certain enzymes. Specifically, it has been found to increase the levels of neurotransmitters in the brain, which can have beneficial effects in the treatment of various neurological disorders. Additionally, it has been found to have antioxidant properties, which can protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide in lab experiments is its potent inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that its effects are not specific to these enzymes and it may also inhibit other enzymes, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide. One area of research could be to explore its potential use in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to investigate its potential as an antioxidant and its effects on other enzymes. Finally, research could be conducted to develop more specific inhibitors of acetylcholinesterase and butyrylcholinesterase based on the structure of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide.

Synthesis Methods

The synthesis of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide involves the reaction of 3-bromobenzyl chloride with tert-butylthiol in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide as the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-[(3-bromobenzyl)thio]-N-(tert-butyl)acetamide has been found to have potential in various scientific research applications. It has been studied for its potential use as an inhibitor of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters in the brain and inhibition of these enzymes can lead to increased levels of neurotransmitters, which can have beneficial effects in the treatment of various neurological disorders.

properties

IUPAC Name

2-[(3-bromophenyl)methylsulfanyl]-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNOS/c1-13(2,3)15-12(16)9-17-8-10-5-4-6-11(14)7-10/h4-7H,8-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMJVAYAWXSPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CSCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-bromophenyl)methylsulfanyl]-N-tert-butylacetamide

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